5-Fluoro-2-(piperazin-1-yl)benzamide
Overview
Description
5-Fluoro-2-(piperazin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 5th position of the benzene ring and a piperazine moiety attached to the 2nd position of the benzamide structure
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Related compounds have been associated with the treatment of depression, which involves the modulation of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Result of Action
Similar compounds have shown significant anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(piperazin-1-yl)benzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, it has shown potential in inhibiting certain enzymes, which can be beneficial in therapeutic contexts. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it impacts metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to variations in its efficacy and impact on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits without significant adverse effects. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the levels of metabolites within cells. These interactions can lead to changes in metabolic flux, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s efficacy and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperazin-1-yl)benzamide typically involves the following steps:
Nitration: The starting material, 5-fluorobenzene, undergoes nitration to introduce a nitro group at the 2nd position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with benzoyl chloride to form 5-fluoro-2-aminobenzamide.
Piperazine Introduction: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction with piperazine, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(piperazin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
5-Fluoro-2-(piperazin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(methylpiperazin-1-yl)benzamide
- 5-Fluoro-2-(ethylpiperazin-1-yl)benzamide
- 5-Fluoro-2-(phenylpiperazin-1-yl)benzamide
Uniqueness
5-Fluoro-2-(piperazin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, while the piperazine moiety contributes to its binding affinity and selectivity towards certain biological targets. This combination of features makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
5-fluoro-2-piperazin-1-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-8-1-2-10(9(7-8)11(13)16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2,(H2,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKYVHDOCJGAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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